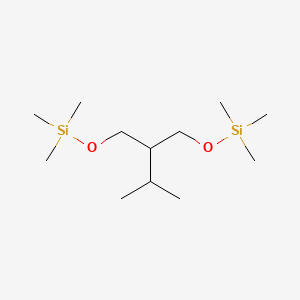![molecular formula C21H20O3 B14307751 3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol CAS No. 116057-44-4](/img/structure/B14307751.png)
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol is a complex organic compound characterized by the presence of hydroxymethyl and hydroxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol typically involves the reaction of phenols with formaldehyde under specific conditions. One common method is the reduction of precursor aldehydes with sodium borohydride. The precursor aldehydes are obtained from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine . This method ensures good yields and regiospecificity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form more stable derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, ethers, and esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
作用機序
The mechanism of action of 3-{[2-(Hydroxymethyl)phenyl]methyl}-2-[(2-hydroxyphenyl)methyl]phenol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can undergo hydroxymethylation reactions, leading to the formation of cross-linked polymers and resins . The compound’s phenolic hydroxyl groups can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Hydroxymethylphenol: A simpler analog with one hydroxymethyl group.
Bis(hydroxymethyl)phenol: Contains two hydroxymethyl groups attached to the phenol ring.
Hydroxybenzaldehydes: Compounds with hydroxyl and aldehyde groups on the benzene ring.
Uniqueness
The compound’s structure allows for diverse chemical modifications and functionalization, making it a valuable intermediate in various synthetic pathways .
特性
CAS番号 |
116057-44-4 |
|---|---|
分子式 |
C21H20O3 |
分子量 |
320.4 g/mol |
IUPAC名 |
3-[[2-(hydroxymethyl)phenyl]methyl]-2-[(2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O3/c22-14-18-8-2-1-6-15(18)12-16-9-5-11-21(24)19(16)13-17-7-3-4-10-20(17)23/h1-11,22-24H,12-14H2 |
InChIキー |
IJDKGWGBMRVLFH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CC2=C(C(=CC=C2)O)CC3=CC=CC=C3O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


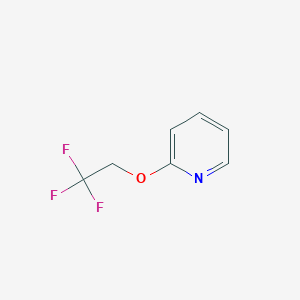
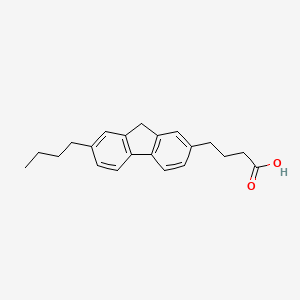
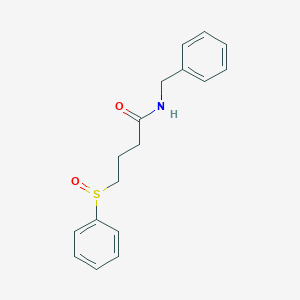
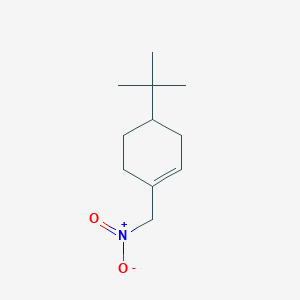
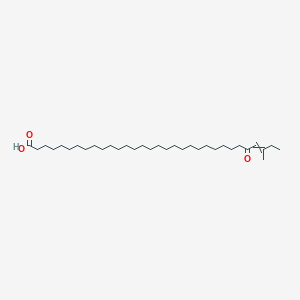
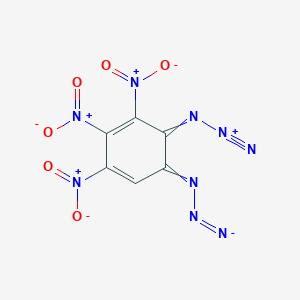

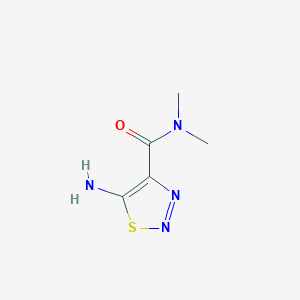
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
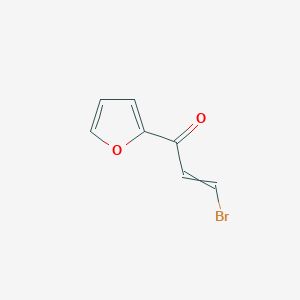

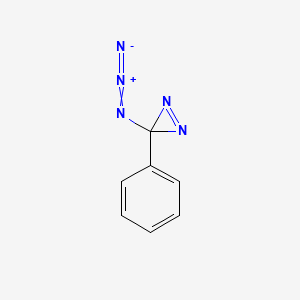
![(4-Methoxyphenyl)[4-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14307729.png)
